molecular formula C24H32O4 B561413 [(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate CAS No. 102273-87-0

[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate

Cat. No.: B561413
CAS No.: 102273-87-0
M. Wt: 384.516
InChI Key: MZRGOEIFXVZAOF-XAYXDKLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate typically involves the esterification of 3-phenylpropenoic acid with a suitable bicycloheptane derivative. The reaction conditions often include the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from Echinacea roots, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized esterification processes, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized quinones, reduced alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[41

    Chemistry: It serves as a precursor for the synthesis of various bioactive compounds and as a model compound for studying esterification reactions.

    Biology: The compound exhibits potential antimicrobial and antioxidant activities, making it a subject of interest in biological research.

    Medicine: Preliminary studies suggest that [(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate may have therapeutic potential due to its anti-inflammatory and antiviral properties.

    Industry: It is used in the formulation of natural health products and cosmetics, leveraging its bioactive properties

Mechanism of Action

The mechanism of action of [(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

102273-87-0

Molecular Formula

C24H32O4

Molecular Weight

384.516

IUPAC Name

[(1R,2S,3S,4R,6S,7R)-2-hydroxy-6-methyl-7-(3-oxobutyl)-3-propan-2-yl-4-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H32O4/c1-15(2)21-19(28-20(26)13-11-17-8-6-5-7-9-17)14-24(4)18(12-10-16(3)25)22(24)23(21)27/h5-9,11,13,15,18-19,21-23,27H,10,12,14H2,1-4H3/b13-11+/t18-,19-,21-,22+,23-,24+/m1/s1

InChI Key

MZRGOEIFXVZAOF-XAYXDKLWSA-N

SMILES

CC(C)C1C(CC2(C(C2C1O)CCC(=O)C)C)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate
Reactant of Route 2
Reactant of Route 2
[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate
Reactant of Route 3
[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate
Reactant of Route 4
Reactant of Route 4
[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate
Reactant of Route 5
[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate
Reactant of Route 6
[(1S,3R,4S,5S,6R,7R)-5-hydroxy-1-methyl-7-(3-oxobutyl)-4-propan-2-yl-3-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate

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